An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of pyrimidine and furan heterocycles within a single molecular framework presents a scaffold of significant interest in medicinal chemistry. Pyrimidine, a core component of nucleobases, offers a rich template for diverse biological interactions, while the furan ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and modulating electronic properties.[1] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a key building block that leverages the distinct reactivity of the pyrimidine ring to enable the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and proven applications, particularly in the development of novel therapeutics.
Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of 2-Chloro-4-(furan-2-yl)pyrimidine is fundamental to its effective application in synthesis and downstream processing.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound. Experimental values are provided where available, supplemented by reliable predicted data to offer a more complete profile for reaction planning and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | - |
| Molecular Weight | 180.59 g/mol | [2] |
| CAS Number | 170983-77-0 / 124959-28-0 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 67–69 °C | [3] |
| Boiling Point | 342.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.328 g/cm³ (Predicted) | [2] |
| logP (Octanol/Water) | 2.5 (Predicted) | - |
| pKa | -0.5 (Predicted, most basic) | - |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Expected to have higher solubility in methanol due to potential hydrogen bonding with the furan oxygen.[4] | - |
Spectroscopic Characterization and Interpretation
Spectroscopic analysis is critical for confirming the identity and purity of 2-Chloro-4-(furan-2-yl)pyrimidine. Below is a detailed interpretation of its nuclear magnetic resonance (NMR) spectra.
¹H NMR (400 MHz, CDCl₃) Spectrum Analysis
The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
δ 8.58 (d, J = 5.2 Hz, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring (H-6). Its significant deshielding is due to the anisotropic effect of the two adjacent nitrogen atoms. It appears as a doublet due to coupling with the proton at C5.
-
δ 7.63 (dd, J₁ = 0.7 Hz, J₂ = 1.7 Hz, 1H): This doublet of doublets is assigned to the proton at the C5' position of the furan ring (H-5'). It shows coupling to both H-3' and H-4'.
-
δ 7.53 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyrimidine ring (H-5). It couples with the proton at C6, resulting in the observed splitting pattern.
-
δ 7.39 (dd, J₁ = 0.7 Hz, J₂ = 3.5 Hz, 1H): This signal is assigned to the proton at the C3' position of the furan ring (H-3'). It exhibits coupling to both H-4' and H-5'.
-
δ 6.61 (dd, J₁ = 1.7 Hz, J₂ = 3.5 Hz, 1H): This upfield doublet of doublets corresponds to the proton at the C4' position of the furan ring (H-4'), coupling with both H-3' and H-5'.[3]
¹³C NMR (100 MHz, CDCl₃) Spectrum Analysis
The carbon NMR spectrum corroborates the structure by identifying all eight unique carbon environments.
-
δ 161.76, 159.92 (C2, C4): These signals in the highly deshielded region are assigned to the C2 and C4 carbons of the pyrimidine ring. C2, bonded to both a nitrogen and the electronegative chlorine, and C4, bonded to two nitrogens and the furan ring, are the most electron-deficient carbons.
-
δ 158.11 (C6): This peak corresponds to the C6 carbon of the pyrimidine ring.
-
δ 150.52 (C2'): Assigned to the C2' carbon of the furan ring, which is attached to the pyrimidine ring.
-
δ 146.24 (C5'): Corresponds to the C5' carbon of the furan ring.
-
δ 114.58 (C5): This signal is for the C5 carbon of the pyrimidine ring.
-
δ 113.13, 113.10 (C3', C4'): These two closely spaced signals are assigned to the C3' and C4' carbons of the furan ring.[3]
Synthesis of the Core Scaffold
The construction of the 2-chloro-4-heteroarylpyrimidine framework can be approached from two main strategic directions: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.
De Novo Ring Synthesis: The Pinner Approach
A fundamental method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] This approach builds the heterocyclic core from the ground up. To synthesize the 4-(furan-2-yl)pyrimidine scaffold, one would react furan-2-amidine with a suitable β-dicarbonyl compound. Subsequent chlorination of the resulting pyrimidin-2-ol would yield the target molecule.
Regioselective Functionalization: Suzuki Cross-Coupling
The most direct and widely cited method for preparing 2-Chloro-4-(furan-2-yl)pyrimidine is the regioselective Suzuki-Miyaura cross-coupling reaction.[7] This powerful C-C bond-forming reaction leverages the differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine. The C4 position is significantly more activated towards oxidative addition by the palladium catalyst than the C2 position, allowing for a highly selective monosubstitution.[3]
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling[3]
-
Vessel Preparation: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), furan-2-boronic acid (0.5 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vessel.
-
Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and wash with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: EtOAc/n-Hexane, 1:4 v/v) to afford 2-chloro-4-(furan-2-yl)pyrimidine as a white solid (Yield: 50%).
Reactivity and Downstream Functionalization
The synthetic utility of 2-Chloro-4-(furan-2-yl)pyrimidine lies in the reactivity of its remaining C2-chloro substituent. This position, while less reactive than the C4 position, is readily functionalized through various cross-coupling and nucleophilic substitution reactions, making the compound an excellent intermediate for building molecular complexity.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SₙAr) at the C2 position. Strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can displace the chloride atom. The reaction typically requires heat or base catalysis to proceed efficiently. This pathway is fundamental for introducing diverse side chains crucial for modulating the biological activity of the final compounds.[8]
Buchwald-Hartwig Amination
For less nucleophilic amines or when SₙAr conditions are too harsh for other functional groups in the molecule, the palladium-catalyzed Buchwald-Hartwig amination is a superior method for C-N bond formation.[9][10][11] This reaction class is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines, including anilines, alkylamines, and even ammonia equivalents.[12][13]
Suzuki-Miyaura Cross-Coupling
Further C-C bond formation at the C2 position can be achieved via a second Suzuki-Miyaura coupling reaction. This allows for the synthesis of 2,4-diaryl or 2-alkyl-4-aryl pyrimidines. While the C2 position is less reactive, forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) can drive the reaction to completion, providing access to tetra-substituted pyrimidine cores.[14]
Application in Drug Discovery: A Precursor to Antitubercular Agents
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] Derivatives of 2-Chloro-4-(furan-2-yl)pyrimidine have shown significant promise as potent antitubercular agents. Research has identified that pyrimidine analogs can be effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[16]
A notable example is the reported potent activity of N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide, which inhibited the growth of M. tb H37Rv at an IC₉₀ of less than 0.2 µg/mL.[17][18] The synthesis of this class of compounds relies on the sequential functionalization of a dihalopyrimidine core, where a furan group is installed at C4 and various amines are introduced at the other positions. 2-Chloro-4-(furan-2-yl)pyrimidine represents a key intermediate in synthetic routes toward these and other related bioactive molecules.[15]
Safety and Handling
As a chlorinated heterocyclic compound, 2-Chloro-4-(furan-2-yl)pyrimidine requires careful handling in a laboratory setting.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-4-(furan-2-yl)pyrimidine is a versatile and valuable building block for drug discovery and organic synthesis. Its preparation via a regioselective Suzuki coupling is efficient and well-documented. The true power of this intermediate lies in the latent reactivity of the C2-chloro group, which serves as a handle for introducing a wide array of functional groups through established methodologies like Buchwald-Hartwig amination and further Suzuki couplings. Its demonstrated role as a precursor to potent antitubercular agents underscores its importance and potential for the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this powerful scaffold in their synthetic endeavors.
References
-
Discovery, U. C. L. (n.d.). Pyrimidine derivatives with antitubercular activity. UCL Discovery. Retrieved from [Link]
-
Liu, P., Yang, Y., Tang, Y., Yang, T., Sang, Z., Liu, Z., Zhang, T., & Luo, Y. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 163, 169-182. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0. Retrieved from [Link]
-
Read, J. A., et al. (2018). Novel Pyrimidines as Antitubercular Agents. Antimicrobial Agents and Chemotherapy, 62(5), e02370-17. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... Retrieved from [Link]
-
Discovery, U. C. L. (n.d.). Pyrimidine derivatives with antitubercular activity. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel 4-(Furan-2-yl)-5,6-dimethylpyridines: Synthesis of Nicotinonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
-
Beilstein Publishing. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(thiophen-2-yl)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Complete Assignment of 1H NMR Spectra and Structural Analysis of Intact Bacteriochlorophyll c Dimer in Solution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pyrimidine derivatives with antitubercular activity [ouci.dntb.gov.ua]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. op.niscpr.res.in [op.niscpr.res.in]
